molecular formula C26H21NO5 B14915589 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzofuran-2-yl)propanoic acid

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzofuran-2-yl)propanoic acid

Cat. No.: B14915589
M. Wt: 427.4 g/mol
InChI Key: MLDUOSGHPGZBDO-QHCPKHFHSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzofuran-2-yl)propanoic acid is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, an amino acid backbone, and a benzofuran moiety. The presence of these functional groups makes it a valuable intermediate in the synthesis of various bioactive molecules and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzofuran-2-yl)propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Fmoc Protection: The amino group of the amino acid is protected using the Fmoc group to prevent unwanted side reactions.

    Coupling Reaction: The protected amino acid is then coupled with a benzofuran derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    Deprotection: The Fmoc group is removed under basic conditions, typically using piperidine, to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of automated synthesis equipment and high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzofuran-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzofuran moiety can yield benzofuran-2,3-dione, while reduction of the carbonyl group can produce the corresponding alcohol.

Scientific Research Applications

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzofuran-2-yl)propanoic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.

    Biology: The compound is employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: It serves as a precursor for the development of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

    Industry: The compound is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzofuran-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, modulating their activity. The compound can inhibit or activate these targets, leading to a range of biological effects. The Fmoc group, while primarily used for protection during synthesis, can also influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(indol-3-yl)propanoic acid: This compound has an indole moiety instead of a benzofuran moiety.

    (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(naphthalen-2-yl)propanoic acid: This compound features a naphthalene moiety in place of the benzofuran moiety.

Uniqueness

The uniqueness of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzofuran-2-yl)propanoic acid lies in its benzofuran moiety, which imparts distinct chemical and biological properties. The benzofuran ring system is known for its stability and ability to participate in various chemical reactions, making it a valuable scaffold in drug design and synthesis.

Properties

Molecular Formula

C26H21NO5

Molecular Weight

427.4 g/mol

IUPAC Name

(2S)-3-(1-benzofuran-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C26H21NO5/c28-25(29)23(14-17-13-16-7-1-6-12-24(16)32-17)27-26(30)31-15-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h1-13,22-23H,14-15H2,(H,27,30)(H,28,29)/t23-/m0/s1

InChI Key

MLDUOSGHPGZBDO-QHCPKHFHSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C(O2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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